

physicochemical properties of Boc-isoindoline-1-carboxylic acid

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Compound of Interest

Compound Name: 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid

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An In-depth Technical Guide on the Physicochemical Properties of Boc-isoindoline-1-carboxylic Acid

Introduction

N-tert-butoxycarbonyl-isoindoline-1-carboxylic acid, commonly referred to as Boc-isoindoline-1-carboxylic acid, is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and organic synthesis.^[1] Its structure, featuring a protected amine and a carboxylic acid on a rigid isoindoline scaffold, makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical agents.^{[1][2]} Understanding the physicochemical properties of this compound is crucial for its effective use in reaction design, purification, formulation, and for predicting its behavior in biological systems. This guide provides a detailed overview of its key physicochemical properties and the experimental protocols for their determination.

Physicochemical Data Summary

The following table summarizes the known and predicted physicochemical properties of Boc-isoindoline-1-carboxylic acid.

Property	Value	Source
CAS Number	221352-46-1	[1] [3] [4]
Molecular Formula	C ₁₄ H ₁₇ NO ₄	[1] [4] [5]
Molecular Weight	263.29 g/mol	[4] [5]
Appearance	White to off-white powder	[1]
Melting Point	Data not available. Expected for a solid organic acid.	
Solubility	Data not available. Predicted to be soluble in many organic solvents (e.g., methanol, ethyl acetate, chloroform) and aqueous bases; insoluble in water and petroleum ether.	
pKa	Data not available. Estimated to be ~4-5 for the carboxylic acid in aqueous solution.	
logP	Data not available.	

Experimental Protocols

Detailed methodologies for determining the core physicochemical properties are outlined below. These are generalized protocols applicable to solid organic compounds like Boc-isindoline-1-carboxylic acid.

Melting Point Determination

The melting point provides information about the purity of a compound. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[\[6\]](#)

Methodology: Capillary Method using a Mel-Temp Apparatus[\[6\]](#)

- Sample Preparation: A small amount of the dry, finely powdered compound is packed into a glass capillary tube to a height of 1-2 mm.[\[7\]](#)[\[8\]](#)

- **Apparatus Setup:** The capillary tube is placed into the heating block of a melting point apparatus (e.g., Mel-Temp) alongside a calibrated thermometer.
- **Heating:** The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[6]
- **Observation:** The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded. The melting point is reported as the range $T_1 - T_2$. [8]

Solubility Determination

A qualitative solubility analysis can provide insights into the polarity and the presence of acidic or basic functional groups within a molecule.[9]

Methodology: Systematic Solubility Testing[10][11]

- **Water Solubility:** Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously. If the compound dissolves, its acidity or basicity can be tested with litmus paper.[10][11]
- **Aqueous Base Solubility:** If the compound is insoluble in water, test its solubility in 0.75 mL of 5% aqueous sodium hydroxide (NaOH) solution. Solubility indicates the presence of an acidic functional group, such as a carboxylic acid or a phenol.[9]
- **Aqueous Strong Acid Solubility:** If the compound is insoluble in water and aqueous base, test its solubility in 0.75 mL of 5% aqueous hydrochloric acid (HCl). Solubility suggests the presence of a basic functional group, such as an amine.[11]
- **Organic Solvent Solubility:** Test solubility in various organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) by adding ~25 mg of the compound to 0.75 mL of the solvent and observing for dissolution. This helps to classify the compound based on polarity.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For Boc-isoindoline-1-carboxylic acid, this refers to the dissociation of the carboxylic acid proton.

Methodology: Potentiometric Titration[12]

- **Sample Preparation:** A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) to ensure solubility.[13]
- **Titration Setup:** The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized by the base).

LogP Determination

The partition coefficient (P), usually expressed as its logarithm (logP), measures the differential solubility of a compound in a two-phase system of an immiscible organic solvent (typically n-octanol) and water. It is a key indicator of a molecule's lipophilicity.

Methodology: Shake-Flask Method[14][15]

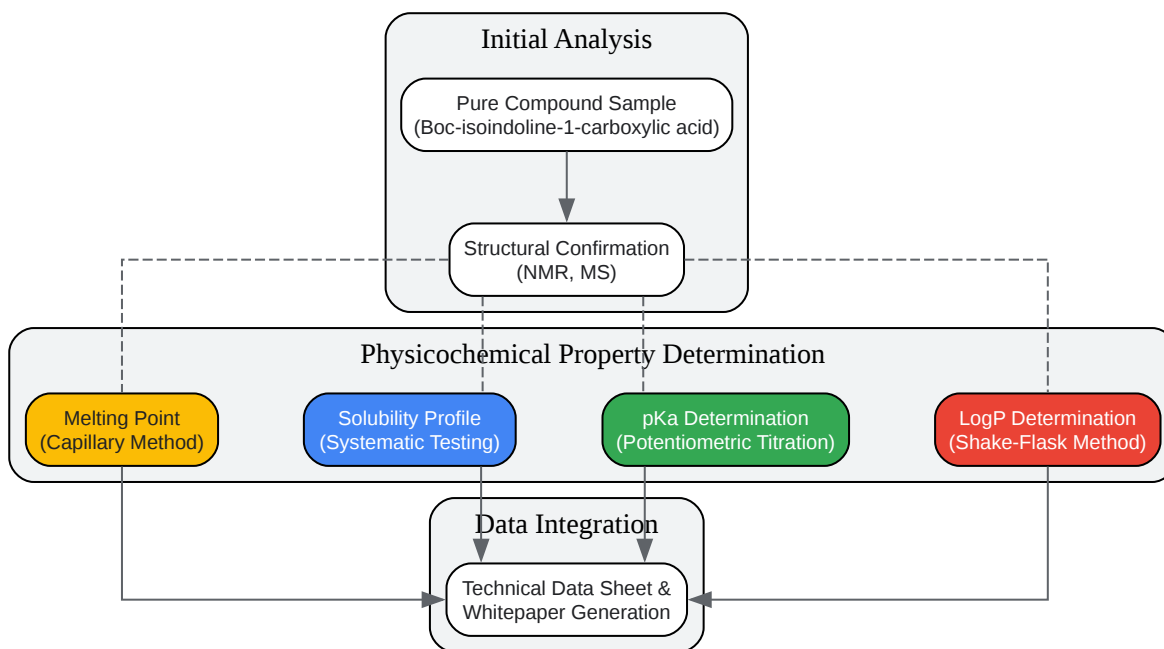
- **Phase Preparation:** n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation. [16]
- **Partitioning:** A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the second phase is added.

- **Equilibration:** The biphasic mixture is shaken vigorously in a separatory funnel for a set period to allow the compound to partition between the two layers until equilibrium is reached.
- **Phase Separation:** The mixture is allowed to stand until the layers have clearly separated.
- **Quantification:** The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.^[15]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel compound like Boc-isoindoline-1-carboxylic acid.



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Workflow for physicochemical characterization.

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